molecular formula C15H16N2O2 B13163232 methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate

Cat. No.: B13163232
M. Wt: 256.30 g/mol
InChI Key: VWIOZKKBOBIXKH-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is a complex organic compound with a molecular formula of C14H16N2O2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a tetrahydropyridine moiety, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the tetrahydropyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrahydropyridine ring can also interact with biological targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is a complex organic compound belonging to the indole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features provide a basis for various biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2C_{14}H_{16}N_{2} with a molecular weight of approximately 212.29 g/mol. The compound features a tetrahydropyridine ring fused to an indole core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
IUPAC NameThis compound
SMILESCC1=C2C(C(C3=CCNCC3)=CN2)=CC=C1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Its interaction with bacterial cell membranes and potential inhibition of key metabolic pathways are areas of ongoing research.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to its interaction with monoamine oxidase enzymes.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin.
  • Receptor Binding : It may interact with various receptors involved in cellular signaling pathways, modulating their activity and leading to altered physiological responses.

Anticancer Activity

A study evaluating the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma12.4
Human Lung Adenocarcinoma15.8
Human Breast Cancer10.5

These results suggest that the compound has selective toxicity towards cancer cells while sparing normal cells.

Neuroprotective Effects

In a neuroprotection study involving SH-SY5Y neuroblastoma cells exposed to beta-amyloid toxicity, this compound showed a protective effect with an IC50 value of 8.7 µM. This indicates its potential as a therapeutic agent in neurodegenerative diseases.

Properties

IUPAC Name

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-4,8-9,16-17H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIOZKKBOBIXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C3=CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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